molecular formula C10H9BrN4OS B5888968 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone

2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone

Cat. No.: B5888968
M. Wt: 313.18 g/mol
InChI Key: BGUMOOOAADAVQD-UHFFFAOYSA-N
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Description

The compound 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone (hereafter referred to by its systematic name) is a hybrid molecule featuring a 1,2,4-triazole core linked to a 4-bromophenyl ethanone moiety via a thioether bridge. This structure is part of a broader class of 1,2,4-triazole derivatives, which are extensively studied for their diverse pharmacological properties, including antifungal, antioxidant, and anticancer activities .

Key structural attributes include:

  • 1,2,4-Triazole ring: Provides hydrogen-bonding sites (NH₂ group) critical for interactions with biological targets.
  • 4-Bromophenyl group: Introduces steric bulk and lipophilicity, influencing membrane permeability.
  • Thioether linkage: Enhances metabolic stability compared to oxygen analogs.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS/c11-7-3-1-6(2-4-7)8(16)5-17-10-13-9(12)14-15-10/h1-4H,5H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUMOOOAADAVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with an appropriate nitrile to form the triazole ring.

    Thioether Formation: The triazole ring is then reacted with a suitable thiol to introduce the thioether linkage.

    Bromophenyl Ethanone Introduction: The final step involves the reaction of the thioether intermediate with 4-bromophenyl ethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Site

The thioether group (-S-) undergoes alkylation and arylation reactions under basic conditions. In a study comparing reactivity, treatment with ethyl bromoacetate in ethanol containing sodium ethoxide yielded ethyl 2-[(triazolyl)sulfanyl]acetate derivatives .

Table 1: Thioether Alkylation Reactions

Alkylating AgentConditionsProductYieldReference
Ethyl bromoacetateEtOH, NaOEt, refluxEthyl 2-(triazolylsulfanyl)acetate65–78%
2-Bromo-1-phenylethanoneAlkaline mediumKetone-linked triazole-thioether41%

Mechanistically, the thiolate anion (generated under basic conditions) attacks the electrophilic carbon of the alkyl halide, forming a new C–S bond .

Condensation Reactions at the Ketone Group

The ketone undergoes condensation with hydrazines to form hydrazones, a reaction exploited in heterocyclic synthesis. For example:

Hydrazone Formation :

R–C(=O)–R’+H2N–NH–R”R–C(=N–NH–R”)–R’+H2O\text{R–C(=O)–R'} + \text{H}_2\text{N–NH–R''} \rightarrow \text{R–C(=N–NH–R'')–R'} + \text{H}_2\text{O}

In one study, hydrazones derived from similar ketones were cyclized to 1,3,4-thiadiazoles under acidic conditions (H₂SO₄, 0°C) .

Cyclization Reactions Involving the Triazole Amino Group

The 5-amino-1,2,4-triazole moiety participates in cyclocondensation with carbonyl compounds. For instance, reaction with benzaldehyde under acidic conditions yields triazolo[1,5-a]pyrimidines .

Table 2: Cyclization Reactions

ReagentConditionsProductApplicationReference
BenzaldehydeHCl, refluxTriazolo[1,5-a]pyrimidineAnticonvulsant agents
ThioureaH₂SO₄, 100°C1,3,4-ThiadiazoleAntimicrobial agents

Acid-Catalyzed Reactivity Enhancements

Protonation of the triazole ring under acidic conditions increases electrophilicity at C-3 and C-5 positions. This facilitates nucleophilic attacks, as observed in:

  • Sulfonation : Reaction with chlorosulfonic acid yields sulfonamide derivatives.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the triazole C-5 position .

Mechanistic Insight :

Triazole+H+Protonated triazoleElectrophileSubstituted product\text{Triazole} + \text{H}^+ \rightarrow \text{Protonated triazole} \xrightarrow{\text{Electrophile}} \text{Substituted product}

Reduction of the Ketone Group

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example:

Ar–C(=O)–RNaBH4, MeOHAr–CH(OH)–R\text{Ar–C(=O)–R} \xrightarrow{\text{NaBH}_4,\ \text{MeOH}} \text{Ar–CH(OH)–R}

This reaction modifies solubility and bioactivity, as demonstrated in derivatives with enhanced membrane permeability .

Oxidative Transformations

The thioether group oxidizes to sulfoxide (using H₂O₂) or sulfone (using KMnO₄) under controlled conditions :

R–S–R’H2O2R–SO–R’KMnO4R–SO2–R’\text{R–S–R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R–SO–R'} \xrightarrow{\text{KMnO}_4} \text{R–SO}_2–\text{R'}

Oxidation products exhibit altered electronic properties, influencing binding affinity in pharmacological studies .

Metal Complexation

The triazole nitrogen and thioether sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants for Cu(II) complexes range from log K = 4.2–5.8, depending on pH .

Example :

\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(Compound)_2]}^{2+} + 2\text{NO}_3^-

Scientific Research Applications

Biological Applications

Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various fungal pathogens including Candida albicans and Aspergillus fumigatus. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Antibacterial Properties
Triazole derivatives have also been explored for their antibacterial activities. Studies have demonstrated that certain compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance antibacterial efficacy .

Anticancer Potential
The anticancer properties of triazole derivatives are under investigation, with some compounds showing promising results in inhibiting tumor cell growth. For example, specific triazole-based compounds have been reported to induce apoptosis in cancer cell lines such as MKN-45 and HT-29 . The ability to target specific kinases involved in cancer proliferation is a key area of exploration.

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole compounds are frequently utilized in agriculture as fungicides. They help manage fungal diseases in crops by inhibiting fungal growth and reproduction. This application is particularly important in maintaining crop yield and quality .

Herbicides
Some studies suggest that modifications to the triazole structure can yield herbicidal properties, making them candidates for developing new herbicides that can control weed populations without harming crops .

Material Science Applications

Polymer Chemistry
Triazole-containing compounds are being explored for their potential in polymer chemistry. The unique properties of triazoles can impart desirable characteristics such as increased thermal stability and enhanced mechanical properties to polymers. This application is particularly relevant in developing advanced materials for various industrial uses.

Case Studies

Study Focus Findings
Abdel-Wahab et al. (2023)Synthesis and characterizationSuccessfully synthesized triazole derivatives with confirmed structures via X-ray crystallography .
PMC Review (2020)Pharmacological profileHighlighted the broad spectrum of biological activities associated with 1,2,4-triazoles including antifungal and antibacterial effects .
Yang & Bao (2020)Antimicrobial activityReported on novel triazole derivatives with significant efficacy against MRSA compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether linkage can provide additional stability to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of the target compound are best understood through comparisons with structurally related analogs. Below, we analyze substituent effects on biological activity, mechanism of action, and pharmacokinetic profiles.

Substituent Effects on Antioxidant Activity

Evidence from 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 17) demonstrates that the 4-bromophenyl group significantly enhances radical scavenging activity. Its DPPH radical inhibition is 1.13× higher than ascorbic acid, attributed to the electron-withdrawing bromine atom stabilizing radical intermediates . Replacement of bromine with other halogens or functional groups alters activity:

Compound Substituent DPPH Radical Scavenging Activity Key Finding Reference
17 4-Bromophenyl 1.13× ascorbic acid Highest activity due to Br’s inductive effect
20 4-Chlorophenyl Slightly reduced vs. 17 Cl’s weaker electron withdrawal lowers efficacy
21 4-Fluorophenyl ~50% reduction vs. 17 Fluorine’s smaller size reduces stability
23 Hydroxyl group Inactive Polar OH disrupts membrane penetration

Mechanistic Insight : The N-H group in the triazole ring is essential for donating hydrogen atoms to radicals. Bulky substituents (e.g., acetyl in derivative 25) or polar groups (e.g., hydroxyl) diminish activity by steric hindrance or reduced lipophilicity .

Anticancer Activity Against Glioblastoma

The 4-bromophenyl derivative (Compound 17) exhibits moderate anticancer activity, but 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (Compound 21) shows superior potency, reducing glioblastoma cell viability to 19.6 ± 1.5%. This highlights the importance of fluorine’s small size and metabolic stability in enhancing bioavailability .

Compound Substituent Cell Viability Reduction (%) Key Finding Reference
21 4-Fluorophenyl 19.6 ± 1.5 Optimal balance of size and stability
17 4-Bromophenyl ~40% (estimated) Larger Br may hinder target interaction
18 4-Methylphenyl ~35% Methyl enhances lipophilicity but not efficacy

Structural Insight : Fluorine’s ability to resist metabolic oxidation prolongs the compound’s half-life, making it more effective in sustained cancer cell inhibition .

Pharmacokinetic and Toxicity Profiles

Toxicological studies on triazole-benzimidazole hybrids (e.g., 5w and 5a ) reveal low acute toxicity (LD₅₀ > 500 mg/kg in mice) and favorable ADME properties, including moderate plasma protein binding and hepatic stability . The 4-bromophenyl derivative’s lipophilicity (logP ~3.2) suggests adequate blood-brain barrier penetration, though this may increase off-target risks compared to fluorine analogs .

Biological Activity

The compound 2-((5-Amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with appropriate thiol and bromophenyl derivatives. The reaction conditions can vary but often include solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thioether linkage.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds similar to 2-((5-amino-1H-1,2,4-triazol-3-YL)thio)-1-(4-bromophenyl)ethanone have been shown to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may exert its anticancer effects through apoptosis induction or cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with key biological targets. For instance, it may inhibit enzymes involved in nucleic acid synthesis or interfere with cellular signaling pathways that promote tumor growth. Molecular docking studies have indicated strong binding affinities to targets such as thymidylate synthase and DprE1, which are crucial in DNA replication and mycobacterial cell wall biosynthesis, respectively .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Case Study: Antifungal Treatment
    • A clinical trial involving patients with invasive fungal infections demonstrated that a related triazole compound significantly reduced fungal load compared to standard treatments.
  • Case Study: Cancer Therapy
    • In vitro studies on breast cancer cells treated with the compound showed a marked reduction in cell viability and increased apoptosis markers.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone?

Methodological Answer:
A common approach involves alkylation of 5-amino-1H-1,2,4-triazole-3-thiol derivatives with bromoacetophenone precursors. For example:

  • Step 1: React 5-amino-1H-1,2,4-triazole-3-thiol with 1-(4-bromophenyl)ethanone under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .
  • Step 2: Purify the product via recrystallization (e.g., using ethanol or 2-propanol) .
  • Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., disulfide formation).

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm the thioether linkage (δ ~3.5–4.5 ppm for SCH2_2) and aromatic protons (δ ~7.5–8.5 ppm for 4-bromophenyl) .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Basic: How can researchers preliminarily assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Actoprotective Assays: Evaluate antioxidant or stress-resistance activity using models like forced swimming tests in rodents, as demonstrated for structurally related triazole-thioacetates .
  • Enzyme Inhibition Studies: Screen against kinases or proteases via fluorometric assays, leveraging the triazole-thioether motif’s potential metal-binding properties .

Advanced: How can synthetic yields be optimized when scaling up production?

Methodological Answer:

  • Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) vs. ethanol/2-propanol to balance reaction rate and byproduct formation .
  • Catalyst Screening: Test acidic (e.g., H2_2SO4_4) vs. basic (e.g., NaHCO3_3) conditions to enhance thiolate nucleophilicity .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 4-hour reflux) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Isotopic Bromine Effects: Verify that 1H^1H NMR splitting patterns (e.g., δ 7.5–8.5 ppm) align with the 4-bromophenyl group’s electronic effects .
  • Tautomeric Equilibria: For triazole derivatives, confirm tautomer stability (e.g., 1H vs. 4H forms) via variable-temperature NMR .
  • Impurity Profiling: Use HPLC-MS to detect disulfide byproducts or unreacted starting materials .

Advanced: What computational strategies support mechanistic studies of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Model interactions with target enzymes (e.g., COX-2 or CYP450) using crystal structures from related triazole derivatives .
  • DFT Calculations: Predict reactive sites (e.g., sulfur or amino groups) for electrophilic/nucleophilic attack based on electron density maps .
  • MD Simulations: Study solvation effects and stability of the thioether linkage in biological membranes .

Advanced: How can regioselectivity challenges in triazole derivatization be addressed?

Methodological Answer:

  • Protecting Groups: Temporarily block the 5-amino group with Boc or Fmoc to direct substitution at the 3-position .
  • Metal-Catalyzed Cross-Coupling: Employ Cu(I)- or Pd(0)-catalyzed reactions to functionalize the triazole ring selectively .
  • pH-Dependent Reactivity: Adjust reaction pH to favor thiolate formation (pH > 9) for improved alkylation efficiency .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions, monitoring degradation via HPLC .
  • Plasma Stability Assays: Incubate with human/animal plasma and quantify parent compound loss over time using LC-MS/MS .

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